Monacolin K
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Overview
Description
Monacolin K is a naturally occurring compound found in red yeast rice, a product of the fermentation of rice by the mold Monascus purpureus. It is known for its ability to lower cholesterol levels in humans by inhibiting the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase, which is crucial in the biosynthesis of cholesterol. This compound is structurally identical to the pharmaceutical compound lovastatin and has been widely used as a lipid-lowering agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Monacolin K can be synthesized through various methods, including chemical synthesis and fermentation. The chemical synthesis involves multiple steps, starting from simple organic molecules and building up to the complex structure of this compound. Key steps include aldol condensation, cyclization, and esterification reactions under controlled conditions of temperature and pH .
Industrial Production Methods
Industrial production of this compound predominantly relies on fermentation processes using Monascus species. Solid-state fermentation and submerged fermentation are the two primary methods. Solid-state fermentation involves growing Monascus on solid substrates like rice, while submerged fermentation uses liquid media. Factors such as initial moisture content, pH, temperature, and nutrient availability are optimized to maximize this compound yield .
Chemical Reactions Analysis
Types of Reactions
Monacolin K undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions can modify its structure and potentially alter its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize this compound, leading to the formation of different oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride can reduce this compound, potentially altering its functional groups.
Hydrolysis: Acidic or basic conditions can hydrolyze this compound, breaking it down into simpler molecules.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxy acids, while hydrolysis can produce simpler organic acids and alcohols .
Scientific Research Applications
Monacolin K has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and cholesterol biosynthesis pathways.
Biology: Investigated for its effects on cellular processes and gene expression related to lipid metabolism.
Medicine: Widely used in the treatment of hypercholesterolemia and prevention of cardiovascular diseases. .
Mechanism of Action
Monacolin K exerts its effects by inhibiting the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase, which is the rate-limiting enzyme in the cholesterol biosynthesis pathway. By binding to the active site of this enzyme, this compound prevents the conversion of 3-hydroxy-3-methyl-glutaryl-coenzyme A to mevalonate, a precursor of cholesterol. This inhibition leads to a decrease in cholesterol synthesis and an increase in the uptake of low-density lipoprotein cholesterol from the bloodstream .
Comparison with Similar Compounds
Monacolin K is structurally and functionally similar to other statins, such as lovastatin, simvastatin, and atorvastatin. These compounds all inhibit 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase and are used to lower cholesterol levels. this compound is unique in that it is naturally derived from red yeast rice, whereas other statins are typically synthesized chemically .
List of Similar Compounds
- Lovastatin
- Simvastatin
- Atorvastatin
- Pravastatin
- Rosuvastatin
This compound’s natural origin and its presence in functional foods make it a popular choice for individuals seeking natural alternatives to synthetic statins .
Properties
Molecular Formula |
C24H36O5 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(1S,3R,7S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15-,16-,18+,19+,20?,21-,23-/m0/s1 |
InChI Key |
PCZOHLXUXFIOCF-ZYFIBHMZSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1C([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |
Origin of Product |
United States |
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